2-[(Phenylmethyl)amino]ethanol hydrochloride
Overview
Description
2-[(Phenylmethyl)amino]ethanol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is also known as 2-(benzylamino)ethanol hydrochloride. This compound is characterized by the presence of a phenylmethyl group attached to an aminoethanol structure, forming a hydrochloride salt. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylmethyl)amino]ethanol hydrochloride typically involves the reaction of benzylamine with ethylene oxide. The reaction proceeds as follows:
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Reaction of Benzylamine with Ethylene Oxide
Reagents: Benzylamine, Ethylene Oxide
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 50-70°C.
Procedure: Benzylamine is added dropwise to a solution of ethylene oxide in an appropriate solvent, such as ethanol or methanol. The reaction mixture is stirred for several hours until the reaction is complete.
Product: 2-[(Phenylmethyl)amino]ethanol
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Formation of Hydrochloride Salt
Reagents: 2-[(Phenylmethyl)amino]ethanol, Hydrochloric Acid
Conditions: The reaction is carried out at room temperature.
Procedure: Hydrochloric acid is added to the solution of 2-[(Phenylmethyl)amino]ethanol, and the mixture is stirred until the formation of the hydrochloride salt is complete.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylmethyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic medium.
Products: Oxidation of the amino group can lead to the formation of corresponding nitroso or nitro compounds.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction can convert the amino group to an amine or the hydroxyl group to an alcohol.
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Substitution
Reagents: Various alkylating or acylating agents.
Conditions: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Products: Substitution reactions can introduce different functional groups to the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkylating agents, Acylating agents, Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Scientific Research Applications
2-[(Phenylmethyl)amino]ethanol hydrochloride has a wide range of applications in scientific research, including:
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Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new chemical reactions and methodologies.
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Biology
- Studied for its potential biological activities, including antimicrobial and antiviral properties.
- Used in the synthesis of biologically active molecules for research purposes.
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Medicine
- Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
- Studied for its effects on biological systems and potential use in drug development.
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Industry
- Used in the production of specialty chemicals and materials.
- Employed in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-[(Phenylmethyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the phenylmethyl group and the aminoethanol structure allows it to interact with various biological molecules, leading to its observed effects.
Molecular Targets and Pathways
Receptors: The compound may bind to specific receptors, altering their conformation and activity.
Enzymes: It can act as an inhibitor or activator of enzymes, affecting metabolic pathways.
Signaling Pathways: The compound may influence signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
2-[(Phenylmethyl)amino]ethanol hydrochloride can be compared with other similar compounds, such as:
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2-(Benzylamino)ethanol
- Similar structure but without the hydrochloride salt form.
- Used in similar applications but may have different solubility and stability properties.
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N-Benzylethanolamine
- Similar structure with variations in the amino group.
- Used in the synthesis of different organic compounds and materials.
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Benzylaminoethanol
- Similar structure with variations in the hydroxyl group.
- Employed in different chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity in various applications.
Properties
IUPAC Name |
2-(benzylamino)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c11-7-6-10-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGXTGBPGSOZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-63-2 (Parent) | |
Record name | 2-((Phenylmethyl)amino)ethanol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058576720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80974134 | |
Record name | 2-(Benzylamino)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58576-72-0 | |
Record name | Ethanol, 2-[(phenylmethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58576-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Phenylmethyl)amino)ethanol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058576720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Benzylamino)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(phenylmethyl)amino]ethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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